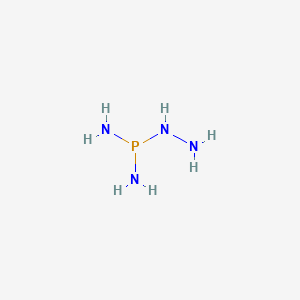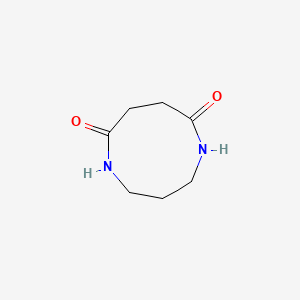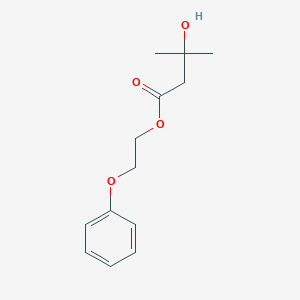
Phosphorohydrazidous diamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorohydrazidous diamide is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of phosphorus and hydrazide groups, which contribute to its reactivity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphorohydrazidous diamide typically involves the reaction of phosphorus trichloride with hydrazine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often conducted at low temperatures to ensure the stability of the intermediate products. The general reaction scheme can be represented as follows:
[ \text{PCl}_3 + \text{N}_2\text{H}_4 \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Phosphorohydrazidous diamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorohydrazidous oxide.
Reduction: Reduction reactions can convert it into simpler phosphorus-containing compounds.
Substitution: The hydrazide groups can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorohydrazidous oxide, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
Phosphorohydrazidous diamide has found applications in several scientific research areas, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for various biological studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which phosphorohydrazidous diamide exerts its effects involves the interaction of its phosphorus and hydrazide groups with various molecular targets. These interactions can lead to the formation of stable complexes or the modification of existing molecules, thereby influencing various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, whether in chemical synthesis, biological studies, or therapeutic development.
類似化合物との比較
Phosphorohydrazidous diamide can be compared with other similar compounds such as:
Phosphorohydrazidous oxide: Formed through the oxidation of this compound, it shares similar reactivity but differs in its oxidation state.
Phosphorohydrazidous chloride: Another related compound, it is used in different synthetic applications due to its distinct chemical properties.
Hydrazidophosphoric acid: This compound has similar functional groups but differs in its overall structure and reactivity.
The uniqueness of this compound lies in its specific combination of phosphorus and hydrazide groups, which confer distinct reactivity and versatility compared to other related compounds.
Conclusion
This compound is a versatile and reactive compound with significant potential in various scientific and industrial applications. Its unique properties and reactivity make it a valuable tool in chemical synthesis, biological research, and potential therapeutic development. Further research into its properties and applications will continue to uncover new possibilities for this intriguing compound.
特性
CAS番号 |
60031-50-7 |
|---|---|
分子式 |
H7N4P |
分子量 |
94.06 g/mol |
InChI |
InChI=1S/H7N4P/c1-4-5(2)3/h4H,1-3H2 |
InChIキー |
JZGQRXSDEDZVOD-UHFFFAOYSA-N |
正規SMILES |
NNP(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Amino-10-bromo-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14608605.png)

![Pyrrolo[2,1-b]oxazole, hexahydro-2-phenyl-](/img/structure/B14608609.png)
![Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl-](/img/structure/B14608613.png)
![7-Ethoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14608620.png)






![(E)-N-Phenyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14608687.png)

